9H-Fluorene-9-carbonitrile
Overview
Description
9H-Fluorene-9-carbonitrile, a polycyclic aromatic hydrocarbon, has attracted significant interest due to its unique molecular structure and properties. The compound is a derivative of fluorene, distinguished by the presence of a carbonitrile group at the 9-position, which imparts distinct chemical and physical characteristics.
Synthesis Analysis
The synthesis of 9H-Fluorene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated by Xu et al. (2015), who developed an efficient method for synthesizing 9H-fluorene derivatives through the cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls, yielding high purity products under mild conditions (Xu et al., 2015). Another unconventional synthesis route involves the gas-phase reaction of benzyl and phenyl radicals, leading to the specific formation of 9H-fluorene, highlighting a radical-radical reaction mechanism that offers insights into molecular growth processes in high-temperature environments (He et al., 2022).
Molecular Structure Analysis
The molecular structure of 9H-Fluorene derivatives has been extensively studied, with X-ray diffraction techniques revealing the planar arrangement and perpendicular orientation of substituent groups relative to the fluorene core. For instance, Hu (2013) synthesized 9,9-dipropionitrilefluorene and determined its crystal structure, showcasing the nearly coplanar configuration of the fluorene system and the perpendicular orientation of the propionitrile groups (Hu, 2013).
Chemical Reactions and Properties
9H-Fluorene-9-carbonitrile participates in various chemical reactions, including photo-induced coupling reactions, demonstrating its reactivity and potential for functionalization. Jiang et al. (2002) reported a novel photo-induced coupling reaction of 9-fluorenylidenemalononitrile with 10-methyl-9,10-dihydroacridine, resulting in a unique coupling product characterized by X-ray crystallography (Jiang et al., 2002).
Scientific Research Applications
Environmental Biodegradation : Grifoll et al. (1992) studied an Arthrobacter sp. strain F101 that can degrade fluorene. They found that this bacterium could use fluorene as its sole carbon and energy source, leading to the formation of several metabolites like 9-fluorenol, 9H-fluoren-9-one, and 3,4-dihydrocoumarin. This research contributes to understanding the biodegradation of fluorene and its environmental applications (Grifoll, Casellas, Bayona, & Solanas, 1992).
Photovoltaic Properties : Lin et al. (2018) explored the photovoltaic properties of fluorene-based conjugated polymers. They synthesized donor–acceptor conjugated polymers by copolymerizing substituted 9H-fluorenes with triazoloquinoxaline, revealing that different carbon hybridizations in 9H-fluorene affect the absorption, energy levels, and photovoltaic performance of these polymers (Lin, Wei, Li, Lu, Hai, Li, & Tang, 2018).
Chemical Reactions and Synthesis : Gomaa and Döpp (1998) reported the formation of novel spiro[fluorene-9,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-carbonitriles from the reaction of N1,N2-diarylacetamidines with (2,4,7-trinitro-9H-fluoren-9-ylidene)propanedinitriles (Gomaa & Döpp, 1998).
Organic Light-Emitting Diodes (OLEDs) : Deng et al. (2013) designed and synthesized small-molecular compounds incorporating 9H-Fluorene-9-carbonitrile for use in blue phosphorescent OLEDs. These materials demonstrated high efficiencies and a slow efficiency roll-off, indicating their potential in OLED applications (Deng, Li, Wang, & Wu, 2013).
Solar Energy Applications : Cho et al. (2007) described a synthetic route to 9,9-dioctyl-9H-fluorene, which was used in light-emitting devices. The study demonstrated that polyfluorenes prepared from these monomers exhibited minimal green emission, which is significant for their application in solar energy and light-emitting devices (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).
Drug Development : Kojima, Oisaki, and Kanai (2014) developed a method for synthesizing various 9-fluorenones through aerobic CH oxidation of 9H-fluorenes. This method is relevant for developing new pharmaceutical compounds and intermediates (Kojima, Oisaki, & Kanai, 2014).
properties
IUPAC Name |
9H-fluorene-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMCKCMPQEKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165153 | |
Record name | 9H-Fluorene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-9-carbonitrile | |
CAS RN |
1529-40-4 | |
Record name | 9H-Fluorene-9-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1529-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluorene-9-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Cyanofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluorene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluorene-9-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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